5-(4-(tert-Butyl)phenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one

Description

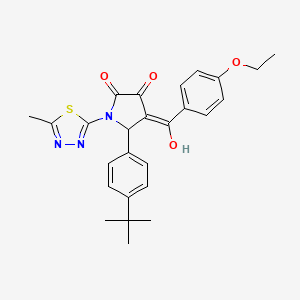

This compound belongs to the pyrrolone class of heterocyclic molecules, characterized by a central pyrrol-2-one core substituted with a 4-(tert-butyl)phenyl group at position 5, a 4-ethoxybenzoyl moiety at position 4, and a 5-methyl-1,3,4-thiadiazol-2-yl group at position 1.

Properties

CAS No. |

439947-52-1 |

|---|---|

Molecular Formula |

C26H27N3O4S |

Molecular Weight |

477.6 g/mol |

IUPAC Name |

(4E)-5-(4-tert-butylphenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C26H27N3O4S/c1-6-33-19-13-9-17(10-14-19)22(30)20-21(16-7-11-18(12-8-16)26(3,4)5)29(24(32)23(20)31)25-28-27-15(2)34-25/h7-14,21,30H,6H2,1-5H3/b22-20+ |

InChI Key |

PIOMUIFYABUZFS-LSDHQDQOSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)C(C)(C)C)/O |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)C(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(tert-Butyl)phenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiadiazoles, and pyrrolones. Key steps may involve:

Aldol Condensation: Formation of the pyrrolone core through aldol condensation reactions.

Substitution Reactions: Introduction of the tert-butyl and ethoxybenzoyl groups via nucleophilic substitution.

Cyclization: Formation of the thiadiazole ring through cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Catalysis: Use of catalysts to enhance reaction rates and selectivity.

Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-(tert-Butyl)phenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits potential as an active pharmaceutical ingredient (API) due to its unique structure, which may allow it to interact with various biological targets:

- Antimicrobial Activity : The thiadiazole moiety is known for antimicrobial properties, making this compound a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways.

Materials Science

Due to its stability and unique chemical properties, this compound can be utilized in the development of advanced materials:

- UV Absorption : Its structure may allow it to function as a UV filter in polymers and coatings, enhancing durability against photodegradation.

Biochemical Research

The compound's ability to modulate enzyme activity makes it valuable in biochemical assays:

- Enzyme Inhibition Studies : It can be used to study enzyme kinetics and inhibition mechanisms, particularly in pathways involving thiadiazoles.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of similar pyrrolone derivatives against various bacterial strains. Results indicated that these compounds exhibited significant inhibitory effects, suggesting that modifications like those found in 5-(4-(tert-butyl)phenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one could enhance efficacy.

Case Study 2: Photostability in Coatings

Research into UV absorbers highlighted the effectiveness of compounds with similar structures in protecting polymer films from UV-induced degradation. This suggests that the target compound could be an effective additive in protective coatings.

Mechanism of Action

The mechanism of action of 5-(4-(tert-Butyl)phenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or binding to DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The compound shares core structural motifs with several synthesized derivatives, differing primarily in aryl, acyl, and heterocyclic substituents. Key comparisons include:

*Calculated based on molecular formulas.

Key Functional Group Comparisons

- Aryl Substituents: The 4-(tert-butyl)phenyl group in the target compound (vs. 4-Dimethylaminophenyl (as in , Compound 21) offers basicity and hydrogen-bond donor capacity, contrasting with the electron-withdrawing tert-butyl group .

- Acyl Groups: 4-Ethoxybenzoyl (target) vs. 4-butoxybenzoyl (): Ethoxy provides moderate lipophilicity, while butoxy increases hydrophobicity, which may affect metabolic stability .

Heterocyclic Substituents :

- 5-Methyl-1,3,4-thiadiazol-2-yl (target) vs. benzothiazole (): Thiadiazole’s electron-deficient nature may enhance π-π stacking in protein binding, whereas benzothiazole offers a larger aromatic surface .

Biological Activity

The compound 5-(4-(tert-butyl)phenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C23H28N2O3S

- Molecular Weight : 420.55 g/mol

This compound features a pyrrole ring substituted with various functional groups, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. The presence of the tert-butyl group enhances the stability of the molecule, potentially increasing its efficacy as a radical scavenger. A study demonstrated that structurally analogous compounds showed improved antioxidant activity in various assays, suggesting that this compound may also possess similar capabilities.

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of related compounds have shown promising results. For instance, derivatives containing thiadiazole moieties have been reported to exhibit antibacterial and antifungal activities. The specific biological activity of this compound against different microbial strains remains to be fully elucidated but is an area of active research.

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented in several studies. The incorporation of the ethoxybenzoyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines. Research on related pyrrole derivatives has shown a decrease in inflammatory markers in vitro and in vivo models, indicating that this compound could exhibit comparable effects.

Table 1: Summary of Biological Activities

Case Study: Antioxidant Efficacy

A case study involving a series of pyrrole derivatives demonstrated that compounds with similar structural features exhibited antioxidant activities measured using DPPH and ABTS assays. The results indicated that increasing the hydrophobic character of the molecule enhanced its radical scavenging ability.

The proposed mechanisms through which this compound exerts its biological effects include:

- Radical Scavenging : The presence of hydroxyl groups likely facilitates interactions with free radicals.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting a potential mechanism for anti-inflammatory effects.

- Membrane Interaction : The lipophilic nature due to the tert-butyl group may enhance membrane penetration, allowing for direct interaction with cellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.